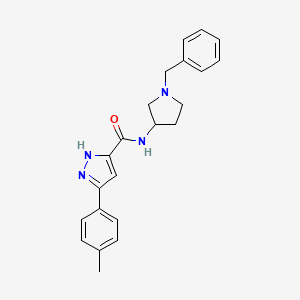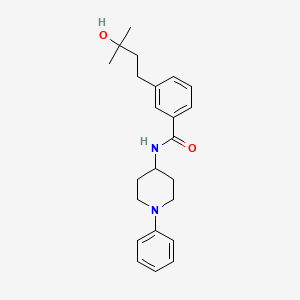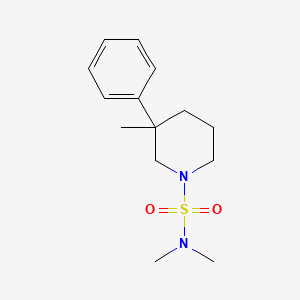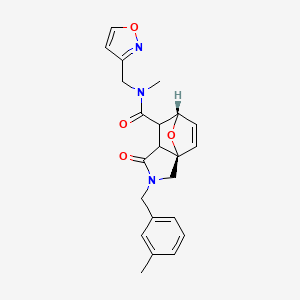
ethyl 5-cyano-4-(2-furyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-4-(2-furyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been synthesized and studied for its various properties and potential applications. The compound is part of a class of compounds known for their pharmacological activities.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. For instance, Mosti et al. (1992) described the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including variants with polar groups such as CO2C2H5 (Mosti et al., 1992). Similarly, Kumar and Mashelker (2006) reported on the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, highlighting the process of conversion from other pyridine derivatives (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been analyzed using various techniques. Orsini et al. (1990) conducted a crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, comparing its solid-state conformation with related compounds (Orsini et al., 1990).
Chemical Reactions and Properties
Research by Quesada et al. (2006) on related dihydropyridines revealed insights into the hydrogen-bonded supramolecular structures, shedding light on the chemical reactions and properties of similar compounds (Quesada et al., 2006).
Physical Properties Analysis
Studies on the physical properties of this compound, especially in relation to its crystal structure and stability, have been conducted. For instance, Yang (2009) analyzed the crystal structure of a related pyridine derivative, providing insights into the physical characteristics of these types of compounds (Yang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications in various fields, have been a key focus in the study of this compound. Research by Zhu et al. (2003) on the [4 + 2] annulation of related compounds highlights the chemical properties and reactivity of these types of molecules (Zhu, Lan, & Kwon, 2003).
Aplicaciones Científicas De Investigación
Hydrogen-bonded Supramolecular Structures
Research on related 4-(5-nitro-2-furyl)-1,4-dihydropyridines, including ethyl 5-cyano-2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine-3-carboxylate, reveals their molecules are linked into chains or sheets through hydrogen bonding. These structures are crucial for understanding the material's properties and potential applications in creating supramolecular assemblies (Quesada et al., 2006).
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, in a phosphine-catalyzed annulation process, produces highly functionalized tetrahydropyridines. This method offers a pathway to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. The process underscores the compound's role in expanding the scope of organic syntheses, particularly in creating complex molecular architectures with potential pharmacological activities (Zhu, Lan, & Kwon, 2003).
Cardiotonic Agents and Quantum Chemical Analysis
Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and its derivatives have been characterized through X-ray structural characterization and quantum chemical analysis. The studies aimed to explore the structure-activity relationships, particularly how the 2-substituent influences the compounds' potencies and inotropic activities. This research is significant for designing new cardiotonic agents based on the structural requirements for activity (Orsini et al., 1990).
Antihypertensive Activity of Pyrano[2,3-b]pyridine Derivatives
Novel derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate have been synthesized with the anticipation of antihypertensive activity. The synthesis process and potential pharmacological applications highlight the compound's versatility in drug development, especially for cardiovascular diseases (Kumar & Mashelker, 2006).
Liquid Crystalline Compounds
Research into mesomorphic derivatives of related compounds, including 2-substituted 5-p-alkyl(alkoxy or cyano)phenylpyridines, has demonstrated the synthesis and liquid crystal properties of these materials. This work contributes to the development of new liquid crystalline materials with potential applications in displays and electronic devices (Karamysheva et al., 1981).
Propiedades
IUPAC Name |
ethyl 3-cyano-4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-19-14(18)11-8(2)16-13(17)9(7-15)12(11)10-5-4-6-20-10/h4-6,9,12H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSFFLGBVKTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(C1C2=CC=CO2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)
![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)